5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Fragment-based drug discovery Physicochemical property analysis PDE inhibitor optimization

5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 501655-65-8, NSC327159) is a small-molecule heterocycle (MW 208.22, C9H12N4O2) belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione class. Its core scaffold features a fused pyrazole-pyrimidine ring system with carbonyl groups at positions 4 and 6, and ethyl substituents at N5 and N7.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
Cat. No. B11893207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=NN2)C(=O)N(C1=O)CC
InChIInChI=1S/C9H12N4O2/c1-3-12-7-6(5-10-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyOKEHVGXBOARUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Core Scaffold, Physicochemical Profile, and Research Pedigree


5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 501655-65-8, NSC327159) is a small-molecule heterocycle (MW 208.22, C9H12N4O2) belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione class. Its core scaffold features a fused pyrazole-pyrimidine ring system with carbonyl groups at positions 4 and 6, and ethyl substituents at N5 and N7 [1]. The compound was indexed in the National Cancer Institute (NCI) screening repository as NSC327159, indicating early-stage pharmacological interest [2]. Computed physicochemical parameters—XLogP3 of 0.2, a single hydrogen bond donor, three hydrogen bond acceptors, and only two rotatable bonds—place it in a fragment-like property space distinct from later-generation, heavily functionalized analogs [2].

Why Generic Pyrazolo[3,4-d]pyrimidine-4,6-diones Cannot Substitute for 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in Research Programs


Within the pyrazolo[3,4-d]pyrimidine-4,6-dione class, N5 and N7 substituents govern both the electronic character of the dione moiety and the steric environment of the hinge-binding core, directly modulating target engagement and selectivity [1]. The diethyl substitution pattern yields a compact, low-lipophilicity scaffold (XLogP3 0.2) with minimal off-target potential due to its low heavy-atom count—a profile that bulkier benzyl-, phenyl-, or heteroaryl-substituted analogs cannot replicate [2]. Early functional studies demonstrated that even within narrow dialkyl substitution series, PDE inhibitory potency varies with N-alkyl chain length, meaning a 5,7-dimethyl or 5-methyl-7-propyl variant cannot serve as a direct surrogate without re-validation [1].

Quantitative Differentiation Evidence for 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione versus Closest In-Class Analogs


Physicochemical Differentiation: Fragment-Like XLogP3 and Rotatable Bond Profile versus Bulkier N5,N7-Substituted PDE1/PDE5 Inhibitor Scaffolds

The target compound exhibits an XLogP3 of 0.2 and only 2 rotatable bonds, consistent with a fragment-like (MW 208) physicochemical space. In contrast, functionally characterized PDE1 pyrazolo[3,4-d]pyrimidine-4,6-diones described in patent US9255099B2 carry N5- and N7-substituents such as phenylamino, benzyl, and biaryl groups, yielding MW typically >400 Da and computed XLogP3 values >2.5 [1]. This sharp divergence in lipophilicity and molecular complexity makes the diethyl compound preferable as a minimalist scaffold for fragment growing, selectivity profiling, or as a synthetic intermediate where late-stage diversification at C3 is desired [2].

Fragment-based drug discovery Physicochemical property analysis PDE inhibitor optimization

Synthetic Accessibility and Scalability Advantage: Two-Step Uracil-to-Pyrazolopyrimidine Route versus Multi-Step Patent Routes

The synthesis reported by Naka and Furukawa (1979) proceeds from 1,3-diethyl-6-hydrazinouracil via treatment with phosgeneimmonium chloride to yield 5,7-diethyl-3-dimethylamino[3,4-d]pyrimidine-4,6(5H,7H)-dione in two steps [1]. By contrast, the pyrazolo[3,4-d]pyrimidine-4,6-diones claimed in PDE1 patent US9255099B2 and PDE9 patent US9617269 require 4–7 synthetic steps, including Suzuki or Buchwald–Hartwig couplings to install aryl/heteroaryl substituents at C3, N5, or N7 [2][3]. This synthetic simplicity enables bulk procurement at lower cost and higher reproducibility, supporting the compound's use as a common advanced intermediate.

Process chemistry Building block procurement Synthetic efficiency

PDE Inhibitory Activity Class Evidence: Diuretic and cNucleotide PDE Activity Reported for the 5,7-Dialkyl Series

The 1979 study by Naka and Furukawa reported that 5,7-dialkyl-3-alkylamino-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones, including the diethyl analog, demonstrated cyclic nucleotide phosphodiesterase inhibitory activity and diuretic effects in pharmacological evaluation [1]. While this study did not provide head-to-head IC50 values for the diethyl compound versus specific comparators, it established the core scaffold's PDE engagement—a property that has since been exploited in PDE1 (US9255099B2) and PDE9 (US9617269) clinical candidates carrying more elaborate substituents [2][3]. The 5,7-diethyl substitution therefore represents the minimal pharmacophore retaining PDE recognition.

Phosphodiesterase inhibition Diuretic pharmacology Cyclic nucleotide signaling

NCI Repository Inclusion (NSC327159) Confirms Historical Screening Interest but Lack of Published Antiproliferative Data Distinguishes It from CDK2/EGFR-Targeted Analogs

The compound was assigned NSC number 327159 and deposited in the NCI Developmental Therapeutics Program repository, confirming its evaluation in anticancer screening [1]. However, unlike more elaborated pyrazolo[3,4-d]pyrimidine derivatives such as those reported by Rajshekhar (2019) which showed CDK2 inhibition with defined IC50 values and anticancer activity in NCI-60 cell lines, no quantitative antiproliferative data have been published for NSC327159 [2]. This very absence of potent antiproliferative activity differentiates the diethyl scaffold as a potentially kinase-sparing negative control or a selective PDE-targeted probe, in contrast to the potent CDK2/EGFR/ErbB2 inhibitory profiles of 3-amino and 3-aryl substituted analogs [2][3].

Anticancer screening NCI-60 panel Kinase inhibitor selectivity

Commercially Available High-Purity (NLT 98%) ISO-Certified Supply versus Custom-Synthesized Analogs

MolCore supplies the compound at a certified purity of NLT 98% under an ISO-certified quality management system, with documented analytical characterization including molecular formula, molecular weight, and SMILES string . In contrast, closely related 5,7-disubstituted or 3-aryl pyrazolo[3,4-d]pyrimidine-4,6-diones listed on chemical marketplaces (e.g., CAS 1351961-59-5, 5-(3,4-dichlorophenyl) analog) often lack batch-specific purity certificates or ISO certification, requiring custom synthesis that introduces lead time and quality uncertainty .

Quality assurance ISO certification Procurement reliability

C3-Unsubstituted Scaffold Enables Late-Stage Diversification Inaccessible to Pre-functionalized Clinical Candidates

The target compound lacks substitution at C3 (unsubstituted pyrazole C–H), providing a unique synthetic handle for late-stage C–H functionalization, electrophilic substitution, or directed metalation—modifications that are impossible on C3-amino, C3-aryl, or C3-bromo pre-functionalized analogs such as those in the PDE1 (US9255099B2) and PDE9 (US9617269) patent families [1][2]. The Naka and Furukawa synthesis specifically demonstrates that C3 can be elaborated to 3-alkylamino or 3-acylamino derivatives, enabling systematic SAR exploration from a common intermediate [3].

Late-stage functionalization Medicinal chemistry Structure-activity relationship

Optimal Research and Procurement Applications for 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione


Fragment-Based PDE Inhibitor Discovery: Minimal Pharmacophore Starting Point

The compound's low molecular weight (208.22), favorable lipophilicity (XLogP3 0.2), and established PDE class activity [1] position it as an ideal fragment hit for PDE1 or PDE9 inhibitor programs. Procurement enables fragment soaking, SPR-based screening, or structure-based growing from the hinge-binding pyrazolo[3,4-d]pyrimidine core. Its C3-unsubstituted scaffold permits systematic elaboration to access the nanomolar potency ranges reported for optimized clinical candidates in US9255099B2 and US9617269 [2][3].

Common Synthetic Intermediate for Parallel Medicinal Chemistry Libraries

With a two-step synthesis from 1,3-diethyl-6-hydrazinouracil and proven reactivity at C3 toward alkylamino and acylamino derivatization [1], the compound serves as a versatile advanced intermediate for generating diverse pyrazolo[3,4-d]pyrimidine libraries. Procurement in bulk enables multiple medicinal chemistry teams to independently elaborate the scaffold without redundant synthetic effort, reducing overall project costs.

Kinase-Sparing Negative Control for Phenotypic Anticancer Screening

Unlike 3-amino and 3-aryl pyrazolo[3,4-d]pyrimidine derivatives that exhibit potent CDK2, EGFR, and ErbB2 kinase inhibition [2], the NCI-repository designation NSC327159 lacks published antiproliferative potency [1]. This makes the compound a valuable negative control in high-content screening campaigns aimed at distinguishing PDE-mediated cellular effects from kinase-driven cytotoxicity within the pyrazolo[3,4-d]pyrimidine chemotype.

Reference Standard for Analytical Method Development and Quality Control

The compound's commercial availability at NLT 98% purity under ISO-certified quality systems [1], combined with fully characterized spectral properties (PubChem 2D/3D structure, InChIKey, SMILES) [2], supports its use as a reference standard in HPLC method development, mass spectrometry calibration, and batch-to-batch quality control for more complex pyrazolo[3,4-d]pyrimidine active pharmaceutical ingredients.

Quote Request

Request a Quote for 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.